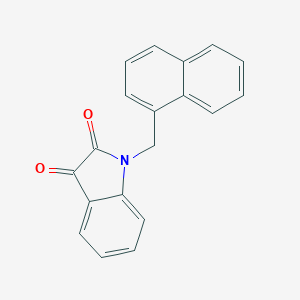

1-(1-naphthylmethyl)-1H-indole-2,3-dione

Description

Significance of Indole-2,3-diones (Isatins) as Privileged Heterocyclic Scaffolds in Medicinal Chemistry

Isatin (B1672199) (1H-indole-2,3-dione) is a naturally occurring heterocyclic compound that has garnered immense interest in the field of medicinal chemistry. nih.govnih.gov Its unique structural features, including a fused benzene (B151609) and pyrrole (B145914) ring system with carbonyl groups at positions 2 and 3, make it a versatile building block for the synthesis of a wide array of pharmacologically active molecules. nih.govnih.gov The isatin core is considered a "privileged scaffold" because it can interact with multiple biological targets through various mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to a broad spectrum of biological activities. researchgate.netcapes.gov.br

The inherent reactivity of the isatin molecule, particularly at the N-H group and the C3-carbonyl, allows for facile chemical modifications, resulting in a diverse library of derivatives. nih.govmdpi.com These derivatives have been extensively studied and have demonstrated a remarkable range of pharmacological properties, including but not limited to:

Anticancer rjppd.orgfrontiersin.org

Antimicrobial ijpronline.com

Antiviral rjppd.org

Anticonvulsant rjppd.org

Anti-inflammatory ijpronline.com

Antioxidant mdpi.com

Antitubercular rjppd.org

The versatility of the isatin scaffold is further highlighted by its presence in clinically approved drugs, underscoring its therapeutic relevance. nih.gov

Rationale for N-Substituted Indole-2,3-diones in Drug Discovery

The substitution at the N-1 position of the isatin ring is a key strategy in drug discovery to modulate the compound's pharmacokinetic and pharmacodynamic properties. mdpi.comnih.gov The introduction of various substituents at this position can significantly influence factors such as:

Lipophilicity: Affecting cell membrane permeability and absorption.

Solubility: Impacting formulation and bioavailability.

Metabolic Stability: Influencing the compound's half-life in the body.

Target Binding Affinity: Enhancing potency and selectivity for specific biological targets. nih.gov

Researchers have explored a wide range of N-substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties. nih.govyoutube.com Structure-activity relationship (SAR) studies have consistently shown that modifications at the N-1 position can lead to significant improvements in biological activity. frontiersin.orgacs.org For instance, the introduction of a benzyl (B1604629) group at the N-1 position of the isatin moiety has been shown to result in more active derivatives. frontiersin.org This strategic modification allows for the fine-tuning of the molecule's properties to optimize its therapeutic potential.

Historical Context of Naphthylmethyl Analogs within Indole-2,3-dione Research

The exploration of N-naphthylmethyl analogs of isatin represents a specific and significant area of research within the broader field of isatin chemistry. The rationale for incorporating a naphthylmethyl group stems from the desire to introduce a larger, more lipophilic, and sterically demanding substituent at the N-1 position. This modification can lead to enhanced interactions with hydrophobic pockets in target proteins and potentially alter the compound's biological activity profile.

Structure

3D Structure

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)20(19(18)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHKGMPFIUHFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 1 1 Naphthylmethyl 1h Indole 2,3 Dione Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 1-(1-naphthylmethyl)-1H-indole-2,3-dione analogs. It provides detailed information about the atomic connectivity and the chemical environment of nuclei such as hydrogen (¹H) and carbon-¹³ (¹³C).

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC, HETCOR)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers primary insights into the molecular structure. In a typical ¹H NMR spectrum of an N-substituted isatin (B1672199), the aromatic protons of the indole (B1671886) ring and the substituent group resonate in distinct regions. For instance, in N-benzyl isatin derivatives, the methylene (B1212753) bridge protons typically appear as a singlet, while the aromatic protons show complex multiplet patterns. rsc.org

Similarly, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The carbonyl carbons (C2 and C3) of the isatin core are particularly characteristic, resonating at low field (downfield). mdpi.com

Two-dimensional (2D) NMR techniques are employed to assemble the molecular puzzle.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded ¹H and ¹³C atoms. It is instrumental in assigning which proton is attached to which carbon. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2- and 3-bond) couplings between ¹H and ¹³C atoms, which is critical for piecing together the carbon skeleton and linking different fragments of the molecule, such as connecting the naphthylmethyl group to the nitrogen of the indole ring. ustc.edu.cn

Heteronuclear Correlation (HETCOR) , an older 2D technique, also correlates ¹H and ¹³C nuclei, helping to assign carbon signals based on their attached protons. acs.org

The combination of these techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the identity of this compound and its analogs. acs.orgresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for N-Substituted Isatin Analogs This table presents typical chemical shift ranges observed for analogs. The exact values for this compound would require experimental measurement.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| Isatin C=O (C2, C3) | - | ~158-184 | Correlations from aromatic H-4 and methylene protons |

| Isatin Aromatic (C4-C7) | ~7.0-7.8 | ~110-148 | Correlations between adjacent aromatic protons and carbons |

| N-CH₂ (Methylene bridge) | ~4.8-5.4 | ~43-45 | Correlations to N-bearing Isatin carbon (C7a) and Naphthyl C1 |

| Naphthyl Aromatic | ~7.3-8.2 | ~123-134 | Correlations from methylene protons to Naphthyl carbons |

Conformational Analysis via NMR

NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments, can provide insights into the solution-state conformation of these molecules. For this compound, NOE data can reveal the spatial proximity between the protons of the naphthyl group and the protons of the isatin ring. This information helps to determine the preferred orientation of the bulky naphthylmethyl substituent relative to the planar indole core. In related N-substituted isatins, crystal structures have confirmed specific conformations, such as the equatorial positioning of substituents on a morpholine (B109124) ring attached via a methylene bridge. nih.gov

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. researchgate.net

The most prominent features in the FTIR spectrum are the stretching vibrations of the two carbonyl groups (C=O) of the dione (B5365651) moiety. These typically appear as strong absorption bands in the region of 1700-1750 cm⁻¹. The lactam carbonyl (at C2) and the ketone carbonyl (at C3) often show distinct, sharp peaks. mdpi.com Other significant absorptions include C-H stretching from the aromatic rings and the methylene bridge, and C=C stretching vibrations from the aromatic systems. rsc.org

Table 2: Characteristic FTIR Absorption Bands for N-Substituted Isatin Analogs

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Aryl C-H | ~3050-3150 |

| C-H Stretch (Aliphatic) | Methylene -CH₂- | ~2850-2960 |

| C=O Stretch (Ketone & Lactam) | Indole-2,3-dione | ~1700-1750 |

| C=C Stretch (Aromatic) | Aryl C=C | ~1500-1620 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. mdpi.com

For this compound (C₂₀H₁₃NO₂), HRMS would be used to confirm its calculated exact mass. The experimentally measured mass is compared to the theoretical mass, and a match within a very small tolerance (typically <5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds with the same nominal mass. researchgate.net

Table 3: HRMS Data for Molecular Formula Confirmation

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

|---|---|---|---|

| This compound | C₂₀H₁₃NO₂ | 300.1019 | Experimentally Determined Value |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by mapping the electron density of a crystalline solid to determine the precise three-dimensional arrangement of atoms. researchgate.net For novel compounds like this compound, obtaining a suitable crystal allows for the absolute confirmation of its structure, including bond lengths, bond angles, and torsional angles. imist.ma

The resulting crystal structure would reveal the planarity of the indole-2,3-dione core and the exact orientation of the naphthylmethyl substituent in the solid state. mdpi.com This technique is considered the gold standard for structural elucidation. researchgate.net

Table 4: Representative Crystal Structure Data for Isatin Analogs Data presented is typical for related structures and serves as an example.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Length (C=O) | ~1.21 - 1.23 Å |

| Bond Angle (C2-N1-C7a) | ~108 - 110° |

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis, specifically CHN analysis, determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. Agreement between the found and calculated values (typically within ±0.4%) serves as a crucial verification of the sample's purity and elemental composition. rsc.org

Table 5: Elemental Analysis Data for this compound

| Element | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| Carbon (C) | C₂₀H₁₃NO₂ | 80.25 | Experimentally Determined Values |

| Hydrogen (H) | 4.38 | ||

| Nitrogen (N) | 4.68 |

Structure Activity Relationship Sar Studies of 1 1 Naphthylmethyl 1h Indole 2,3 Dione Derivatives

Impact of N-Substitution (Naphthylmethyl Moiety and its Variations) on Biological Potency

The substituent at the N-1 position of the indole-2,3-dione ring plays a crucial role in determining the biological potency and mechanism of action of the resulting derivatives. The introduction of a large, lipophilic moiety like the 1-naphthylmethyl group significantly influences the compound's interaction with biological targets.

The rationale for incorporating a naphthalene (B1677914) nucleus into drug candidates often stems from its presence in various biologically active natural products and synthetic compounds. researchgate.net Nitrogen-containing scaffolds attached to a naphthalene core have demonstrated potent antiviral and cytotoxic effects. researchgate.net This is attributed to their ability to interfere with multiple stages of a viral life cycle or cellular proliferation. researchgate.net

In the context of isatin (B1672199) derivatives, substitution at the N-1 position with bulky aromatic groups can enhance activity. For instance, studies on various isatin derivatives have shown that increasing the steric bulk and lipophilicity at this position can lead to improved potency. The naphthylmethyl group, being larger and more lipophilic than a simple benzyl (B1604629) group, is expected to form more extensive van der Waals or hydrophobic interactions within the binding pocket of a target protein.

While direct SAR studies comparing different isomers of the naphthylmethyl group (e.g., 1-naphthylmethyl vs. 2-naphthylmethyl) on the 1H-indole-2,3-dione core are not extensively detailed in the provided literature, it is a common finding in medicinal chemistry that such positional isomerism can lead to significant differences in biological activity due to altered orientation and fit within a receptor's active site. Similarly, substitutions on the naphthalene ring itself would further modulate the electronic and steric profile, offering a pathway to fine-tune the biological activity. For example, in antituberculosis isatin derivatives, the addition of a methyl group at the N-1 position was found to significantly decrease activity against reovirus-1 and increase toxicity, highlighting the sensitive nature of N-1 substitution. researchgate.net

Influence of Substituents on the Indole-2,3-dione Core (e.g., Halogens, Aryl Groups) on Activity

Modification of the benzene (B151609) ring of the indole-2,3-dione core is a well-established strategy for optimizing the pharmacological profile of isatin derivatives. The position, number, and nature of these substituents profoundly affect activity. The C-5 position is the most commonly modified site.

Halogens: The introduction of halogens such as fluorine, chlorine, and bromine at the C-5 position generally enhances the biological activity of isatin derivatives.

Fluorine: 5-Fluoro-isatin derivatives have been synthesized and evaluated for antituberculosis and antiviral activities. nih.gov The high electronegativity of fluorine can alter the electronic distribution of the entire molecule, influencing its binding properties and metabolic stability.

Chlorine and Bromine: In studies of isatin-based sulfonamides, a chloro group on the isatin ring was found to be favorable for α-glucosidase and α-amylase inhibition. nih.gov Similarly, 5-bromo substitution on isatin thiosemicarbazones resulted in selective antiviral activity against reovirus-1. researchgate.net

Electron-Withdrawing Groups:

Nitro Group (NO₂): The 5-nitro substitution has been extensively studied. In several series of isatin derivatives, the presence of a 5-nitro group was crucial for significant antituberculosis activity against Mycobacterium tuberculosis H37Rv. nih.gov However, in other contexts, such as for α-glucosidase and α-amylase inhibitors, a nitro group was found to decrease activity compared to a chloro substituent, possibly due to steric hindrance or unfavorable electronic effects. nih.gov

The following table summarizes the influence of various substituents on the isatin core based on reported biological activities for different isatin-based scaffolds.

| Substituent Position | Substituent | Biological Activity Impact | Reference(s) |

| C-5 | Fluoro (-F) | Enhanced antituberculosis and antiviral activity. | researchgate.netnih.gov |

| C-5 | Chloro (-Cl) | Favorable for α-glucosidase/α-amylase inhibition. | nih.gov |

| C-5 | Bromo (-Br) | Conferred selective antiviral activity against reovirus-1. | researchgate.net |

| C-5 | Nitro (-NO₂) | Significant for antituberculosis activity; decreased α-glucosidase inhibition. | nih.govnih.gov |

| C-5 / C-6 | Methyl (-CH₃) | Influences hydrodenitrogenation (HDN) performance by increasing steric hindrance. | mdpi.com |

Steric and Electronic Effects in Naphthylmethyl and Indole-2,3-dione Ring Modifications

The biological activity of 1-(1-naphthylmethyl)-1H-indole-2,3-dione derivatives is governed by a delicate interplay of steric and electronic factors across the entire molecular structure.

Steric Effects: The size and shape of substituents are critical determinants of biological activity. The large 1-naphthylmethyl group at the N-1 position imposes significant steric bulk, which can either be beneficial, by promoting a better fit in a large hydrophobic binding pocket, or detrimental, by causing steric clashes that prevent optimal binding. mdpi.com Similarly, substituents on the indole-2,3-dione core can introduce steric hindrance. Studies on the hydrodenitrogenation of indole (B1671886) derivatives showed that methyl groups on the nitrogen-containing heterocycle increased the spatial requirements for catalytic conversion, thereby lowering the reaction rate. mdpi.com This principle applies to enzyme-ligand interactions, where bulky groups near the binding pharmacophore can reduce activity. nih.gov

Electronic Effects: The electronic properties of substituents modify the electron density distribution of the aromatic rings and the reactivity of the dione (B5365651) system.

Electron-Withdrawing Groups (EWGs): Halogens (F, Cl, Br) and nitro (NO₂) groups are strong EWGs. Their presence on the indole-2,3-dione ring makes the aromatic system more electron-deficient. nih.gov This can enhance interactions with electron-rich residues in a target protein. For example, the improved activity of 5-nitro and 5-halo derivatives is often attributed to these favorable electronic modifications. nih.govnih.gov

Electron-Donating Groups (EDGs): While less commonly associated with high potency in isatin derivatives, EDGs would increase the electron density of the indole ring, which could be favorable for different types of biological targets.

Ligand Efficiency and Druggability Assessment based on SAR Data

Assessing the "druggability" of a compound series involves analyzing not just potency, but also the efficiency with which a molecule achieves that potency relative to its properties, such as size and lipophilicity. nih.gov Key metrics include Ligand Efficiency (LE), Lipophilic Ligand Efficiency (LLE), and Binding Efficiency Index (BEI). nih.govwikipedia.org

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically by dividing the binding energy by the number of non-hydrogen atoms (heavy atom count, HAC). wikipedia.org

Formula: LE = 1.4(−log IC₅₀) / N (where N is the number of heavy atoms) wikipedia.org

Lipophilic Ligand Efficiency (LLE or LipE): This metric relates potency to lipophilicity (logP), indicating how much binding affinity is gained for a given level of lipophilicity. nih.gov High LLE values are desirable as they suggest a lower risk of off-target effects and poor pharmacokinetic properties associated with high lipophilicity.

Formula: LLE = pIC₅₀ - logP nih.gov

Binding Efficiency Index (BEI): This relates potency to molecular weight (MW). nih.gov

Formula: BEI = (pIC₅₀) / (MW in kDa) wikipedia.org

For the this compound series, the SAR data is crucial for guiding optimization towards better druggability. The introduction of the large naphthylmethyl group significantly increases both the heavy atom count and the molecular weight. This act alone would decrease the LE and BEI unless accompanied by a substantial increase in potency.

The SAR findings from sections 4.2 and 4.3 can be used to improve these efficiency metrics. For example, if adding a 5-nitro group to the indole core significantly boosts potency with only a modest increase in size and lipophilicity, it would likely lead to improved LE and LLE values. The goal of lead optimization for this series would be to identify substituents on both the indole and naphthalene rings that maximize potency while keeping the growth in size and lipophilicity to a minimum, thereby achieving a favorable balance of properties indicative of a promising drug candidate. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 1 1 Naphthylmethyl 1h Indole 2,3 Dione and Its Analogs in Vitro & Preclinical Studies

Cellular Antiproliferative and Antineoplastic Potentials in Cell Lines

The isatin (B1672199) scaffold is a core component of many compounds investigated for their antiproliferative and antineoplastic activities. nih.govresearchgate.net Research has demonstrated that modifications to the isatin ring, such as N-alkylation and halogenation, can significantly influence cytotoxic potency. nih.govnih.gov Specifically, the introduction of a benzyl (B1604629) group at the N-1 position has been noted to result in more active derivatives. nih.gov Studies on N-substituted isatins have explored how altering the N-1 substituent's hydrophobicity and structure impacts activity against various human cancer cell lines. nih.govscribd.com

One key study synthesized and evaluated a series of N-phenethyl and N-naphthylmethyl derivatives of 5,7-dibromoisatin for their cytotoxic effects. nih.govscribd.com The findings indicated that increasing the hydrophobicity of the N-substituent, such as by incorporating a naphthylmethyl group, could enhance cytotoxic potency. scribd.com

While specific studies on 1-(1-naphthylmethyl)-1H-indole-2,3-dione against the HL-60 (leukemia), A549 (lung carcinoma), and U-87 MG (glioblastoma) cell lines are not extensively detailed in the reviewed literature, research on closely related analogs provides significant insight into its potential activity.

A pivotal study by Matesic et al. investigated the cytotoxic activity of N-naphthylmethyl isatin analogs, particularly halogenated derivatives, against several human cancer cell lines, including U937 (monocyte-like histiocytic lymphoma) and Jurkat (T-cell leukemia), which are relevant models for hematological cancers like HL-60. nih.gov In this study, the compound 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione , a brominated analog of the subject compound, was identified as the most potent agent against U937 cells, with a half-maximal inhibitory concentration (IC₅₀) of 0.19 µM. nih.govscribd.com This highlights the potent cytotoxicity conferred by the N-1-naphthylmethyl substituent. The same compound also showed activity against Jurkat cells and the MDA-MB-231 breast carcinoma cell line with IC₅₀ values of 1.1 µM and 1.2 µM, respectively. scribd.com

Table 1: Cytotoxic Activity of N-Naphthylmethyl Isatin Analogs in Human Cancer Cell Lines

This table is based on data from Matesic et al. (2008). The compounds shown are analogs of this compound.

| Compound Name | U937 (Lymphoma) IC₅₀ (μM) | Jurkat (Leukemia) IC₅₀ (μM) | MDA-MB-231 (Breast) IC₅₀ (μM) |

|---|---|---|---|

| 5,7-dibromo-N-(1-naphthylmethyl)-1H-indole-2,3-dione | 0.19 | 1.1 | 1.2 |

| 5,7-dibromo-N-(2-naphthylmethyl)-1H-indole-2,3-dione | 0.58 | 2.9 | 2.8 |

The mode of action for the antineoplastic activity of N-substituted isatins has been linked to the disruption of microtubule dynamics, a critical process for cell division. nih.gov Studies on various N-alkylisatins revealed that these compounds can inhibit tubulin polymerization. scribd.comnih.gov This inhibition of microtubule formation leads to a destabilization of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. nih.govresearchgate.net

Prolonged mitotic arrest typically triggers the intrinsic pathway of apoptosis. nih.gov For N-substituted isatins, this has been demonstrated through the activation of key executioner enzymes, caspase-3 and caspase-7. nih.gov The mechanism is believed to involve the binding of the N-substituted isatin to the colchicine (B1669291) binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules and ultimately suppresses tumor cell growth. researchgate.net

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The isatin core is recognized as a "privileged scaffold" in the development of anti-infective agents, with numerous derivatives exhibiting a broad spectrum of antimicrobial activity. nih.govnih.govnih.govnih.gov The synthetic accessibility of the isatin structure allows for modifications that can enhance potency against various pathogens. sid.ir Research indicates that substitutions at the N-1 and C-5 positions, particularly with halogens or other electron-withdrawing groups, can lead to more active compounds. calstate.edunih.govsid.ir

While specific data for this compound is limited, the general class of N-substituted isatins has demonstrated a wide spectrum of activity.

Antibacterial: Isatin derivatives have been found to be active against both Gram-positive and Gram-negative bacteria. sid.irabechem.com The introduction of lipophilic character through substitution is thought to facilitate transport across the hydrophobic bacterial membrane. calstate.edu

Antifungal: Antifungal properties have also been reported, with activity against pathogenic fungi such as Candida albicans and Aspergillus niger. sid.irabechem.com Other indole (B1671886) derivatives, specifically 1H-indole-4,7-diones, have also shown good antifungal activity against Candida krusei and Cryptococcus neoformans. nih.gov

Antiviral: Isatin derivatives have a long history in antiviral research, with methisazone, an N-methylisatin derivative, being one of the first antiviral drugs. nih.gov The scaffold has been used to develop compounds with potential activity against a range of viruses, including HIV, influenza viruses, herpes simplex virus (HSV-1), and coronaviruses. nih.govresearchgate.netmdpi.com

Enzyme Inhibition Studies and Target Engagement

The biological activities of this compound and its analogs are mediated through their interaction with specific cellular enzymes. The primary target identified for the antineoplastic effects of cytotoxic N-substituted isatins is tubulin . nih.govresearchgate.net By binding to β-tubulin and inhibiting its polymerization, these compounds disrupt microtubule-dependent processes, most notably mitosis, leading to cell cycle arrest and apoptosis. scribd.comnih.govresearchgate.net

The versatility of the isatin scaffold allows its derivatives to inhibit a range of other enzymes. Depending on the substitution pattern, isatin-based compounds have been developed as inhibitors of:

Protein Kinases: Including Receptor Tyrosine Kinases like VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis. seejph.comnih.govnih.gov

Caspases: These proteases are central to the execution of apoptosis. nih.gov

Monoamine Oxidases (MAO): Isatin itself is a known endogenous inhibitor of MAO. researchgate.netnih.gov

Carbonic Anhydrase: N-substituted isatin derivatives have been shown to inhibit carbonic anhydrase IX, an isoform overexpressed in many solid tumors. seejph.com

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. nih.govwikipedia.org In the context of oncology, the expression of IDO1 by cancer cells is a significant mechanism of immune evasion. wikipedia.org By depleting local tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 suppresses the function of effector T-cells and helps tumors escape immune surveillance. nih.govdrugtargetreview.com This makes IDO1 a key target for cancer immunotherapy, with several inhibitors being investigated in clinical trials. nih.govwikipedia.orgnih.gov

While the indole nucleus is the core structure of the substrate L-tryptophan, and various indole-containing molecules have been explored as enzyme inhibitors, specific studies demonstrating the direct inhibition of IDO1 or TDO by this compound are not prominent in the reviewed scientific literature. The focus of reported biological activity for this class of N-substituted isatins is primarily on cytotoxicity mediated through tubulin inhibition. scribd.comnih.gov

Monoamine Oxidase (MAO)

The parent compound, isatin, is recognized as an endogenous inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. nih.gov Specifically, isatin has been identified as a potent inhibitor of MAO, showing an IC₅₀ value of 3 µM, and it also demonstrates selective inhibition of MAO-B at lower concentrations. google.com

The N-substituted indole-based framework is a key area of research for developing noteworthy MAO inhibitors. Studies on N-substituted analogs have revealed significant inhibitory activity. For instance, certain N-substituted indole analogs have shown potent and selective inhibition of human MAO-B. nih.gov The exploration of different substituents on the indole nitrogen is a critical strategy for modulating potency and selectivity towards MAO isoforms.

Other Relevant Enzyme Targets (e.g., DNA-gyrase, Kinases, Urease, SARS-CoV 3C-like protease)

The isatin scaffold has been explored for its inhibitory potential against a variety of other clinically relevant enzymes.

DNA Gyrase Bacterial DNA gyrase, an essential enzyme for bacterial survival, has been identified as a target for isatin-based compounds. ijpsjournal.com In silico and in vitro studies have been conducted to design and evaluate isatin derivatives as DNA gyrase inhibitors. nih.gov Certain designed isatin-based compounds demonstrated better docking scores and superior in vitro DNA gyrase inhibitory activity compared to the standard drug, ciprofloxacin. nih.gov These findings suggest that isatin conjugates can serve as important leads in the development of new broad-spectrum antibacterial drugs targeting DNA gyrase. nih.govgoogle.com

Kinases Isatin derivatives have emerged as potent inhibitors of various protein kinases, which are pivotal in cellular signaling and are often dysregulated in diseases like cancer. researchgate.net

Cyclin-Dependent Kinases (CDKs): Indirubin, a bis-indole analog that can be formed from isatin, and its derivatives are potent inhibitors of CDKs, with a particular focus on CDK2 as a target for anticancer agents. google.comfrontiersin.org

Other Kinases: Tricyclic isatin oximes have shown high binding affinity for multiple kinases, including DYRK1A, DYRK1B, PIM1, and Haspin, with binding affinities in the nanomolar to submicromolar range. nih.gov A series of 7-deazapurine incorporating isatin hybrids also demonstrated inhibitory activity against four different protein kinase enzymes in the nanomolar range. researchgate.net The isatin derivative Toceranib, approved for veterinary use, acts as a selective inhibitor of several receptor tyrosine kinases (RTKs). google.com

Urease Urease, a nickel-containing metalloenzyme, is a target for controlling urea (B33335) hydrolysis in agricultural and medical contexts. N4-substituted isatin-3-thiosemicarbazones have been identified as potent urease inhibitors. nih.govderpharmachemica.com Several compounds in this class displayed significant inhibition of Jack bean urease, with IC₅₀ values ranging from 20.6 µM to 50.6 µM. derpharmachemica.com This class of compounds represents a solid foundation for developing more potent urease inhibitors. nih.gov

| Compound | Urease Inhibition IC₅₀ (µM) | Reference |

|---|---|---|

| Isatin-3-thiosemicarbazone 2a | 20.6 | derpharmachemica.com |

| Isatin-3-thiosemicarbazone 2f | 20.6 | derpharmachemica.com |

| Isatin-3-thiosemicarbazone 2b | 22.4 | derpharmachemica.com |

| Isatin-3-thiosemicarbazone 2j | 23.5 | derpharmachemica.com |

SARS-CoV 3C-like protease The 3C-like protease (3CLpro or main protease) of SARS-CoV-2 is a critical target for antiviral drug development. N-substituted isatin compounds have been identified as potent inhibitors of this enzyme. A study reported a series of N-substituted 5-carboxamide-isatin compounds as inhibitors, with one derivative featuring a 2-(naphthylmethyl) group exhibiting an IC₅₀ of 45 nM against SARS-CoV-2 3CLpro. This finding is particularly relevant to the titular compound and indicates that N-substituted isatins with aromatic moieties have the potential to be developed as broad-spectrum anti-coronavirus drugs. Additionally, naphthyl derivatives have been explored as inhibitors of the papain-like protease (PLpro), another key coronavirus enzyme.

| Compound Type | Target Enzyme | Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|

| N-substituted 5-carboxamide-isatin (Compound 26) | SARS-CoV-2 3CLpro | 45 | |

| N-substituted 5-carboxamide-isatin (Compound 24) | SARS-CoV-2 3CLpro | 47 | |

| N-substituted 5-carboxamide-isatin (Compound 25) | SARS-CoV-2 3CLpro | 53 |

Anti-inflammatory Pathways and Immunomodulatory Effects

Isatin derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities in various preclinical models. These effects are often attributed to the modulation of key inflammatory pathways and the production of inflammatory mediators. Studies have shown that isatin derivatives can interfere with edema formation, vascular permeability, and the migration of leukocytes to sites of inflammation. The presence of electron-withdrawing groups, such as halogens at the C5 position of the isatin ring, has been associated with remarkable anti-inflammatory activity.

Inhibition of Inflammatory Mediators (e.g., ICAM-1)

The anti-inflammatory effects of isatin analogs are linked to their ability to suppress the production of key pro-inflammatory mediators. While direct inhibition of Intercellular Adhesion Molecule-1 (ICAM-1) by these specific compounds is not detailed in the available literature, studies have shown potent inhibition of other crucial signaling molecules.

In a study using lipopolysaccharide (LPS)-activated microglia as a model for neuroinflammation, N1-alkylated isatin derivatives were shown to significantly reduce the release of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Specifically, certain derivatives at a concentration of 25 µM reduced IL-6 concentration by up to 60% and TNF-α concentration by 46%. Other studies using models of carrageenan-induced paw edema and zymosan-induced air pouch have confirmed that isatin derivatives can reduce leukocyte migration and the concentration of total proteins, which are markers of inflammatory exudate. These findings indicate that isatin-based compounds modulate inflammatory responses by down-regulating the production of important pro-inflammatory cytokines. nih.gov

Antitubercular Activities

The isatin scaffold is a privileged structure in the search for new antitubercular agents, with numerous derivatives showing potent activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. The N-substituent on the isatin ring plays a crucial role in determining the antitubercular potency.

Research has shown that N-benzyl substitution on the isatin ring, which is structurally analogous to the N-naphthylmethyl group, can significantly enhance activity. One study on isatin-tethered quinolines found that an N-benzyl derivative (Q8b) was exceptionally potent, with MIC values of 0.06 µg/mL against the drug-susceptible H37Rv strain, 0.24 µg/mL against an MDR strain, and 1.95 µg/mL against an XDR strain. Another study on isatin-nicotinohydrazide hybrids also identified an N-benzyl derivative as a potent agent with an MIC of 0.24 µg/mL against a susceptible Mtb strain.

| Compound Series/Derivative | Mtb Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N-benzyl quinoline-isatin (Q8b) | Drug-Susceptible (H37Rv) | 0.06 | |

| N-benzyl quinoline-isatin (Q8b) | MDR-TB | 0.24 | |

| N-benzyl quinoline-isatin (Q8b) | XDR-TB | 1.95 | |

| N-benzyl isatin-nicotinohydrazide (5d) | Drug-Susceptible (ATCC 27294) | 0.24 | |

| Isatin-nicotinohydrazide (5h) | Drug-Susceptible (ATCC 27294) | 0.24 | |

| Isatin-nicotinohydrazide (5h) | Isoniazid/Streptomycin Resistant | 3.9 | |

| Isatinimino-quinoline carboxylic acid (9) | M. tuberculosis | 1.22 | nih.gov |

Other Investigated Biological Activities (e.g., Anticonvulsant, Anti-HIV, Antioxidant, Antimalarial, Antiallergic)

The versatile isatin scaffold has been investigated for a wide array of other biological activities.

Anticonvulsant Isatin and its derivatives are promising candidates for the development of novel antiepileptic drugs. A number of isatin-based compounds have demonstrated significant protection in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) seizure models in mice. mdpi.com The anticonvulsant activity is often linked to a pharmacophore model that includes an aromatic ring, a hydrogen-bonding domain, and an electron donor part. nih.gov Studies have shown that N-substitution on the isatin ring is a key factor, with some derivatives showing protective effects at doses of 10 and 100 mg/kg.

Anti-HIV The isatin core is present in various classes of compounds designed as inhibitors of HIV replication. Isatin derivatives, including Mannich bases, Schiff bases, and thiosemicarbazones, have shown activity against both HIV-1 and HIV-2. nih.gov Some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov One study identified an isatin β-thiosemicarbazone derivative as a potent anti-HIV agent with an EC₅₀ value of 2.62 µM and a selectivity index of 17.41. Another designed a dual-action agent active against both HIV (EC₅₀: 12.1 µg/ml) and tuberculosis. nih.gov

| Compound Type | Activity | Value | Reference |

|---|---|---|---|

| Isatin β-thiosemicarbazone (Compound 6) | Anti-HIV-1 EC₅₀ | 2.62 µM | |

| Norfloxacin-isatin Mannich base (1a) | Anti-HIV-1 EC₅₀ | 11.3 µg/mL | |

| Isatinimino-quinoline carboxylic acid (9) | Anti-HIV EC₅₀ | 12.1 µg/mL | nih.gov |

| Aminopyrimidinimino isatin (9l) | HIV-1 RT IC₅₀ | 32.6 µM |

Antioxidant Isatin and its derivatives have been evaluated for their ability to scavenge free radicals. The parent compound, isatin, isolated from the flowers of Couroupita guianensis, exhibited antioxidant activity with an EC₅₀ value of 72.80 µg/mL in a lipid peroxidation assay. A study on a series of novel synthetic isatin derivatives found one compound (12c) to be a particularly potent radical scavenger in a DPPH assay, with an IC₅₀ value of 9.79 µg/mL, comparable to the standard ascorbic acid. Another study identified a nitro-substituted isatin-isoniazid conjugate with an antioxidant IC₅₀ value of 37.37 µg/ml.

Antimalarial The development of hybrid molecules containing the isatin scaffold has led to the discovery of highly potent antimalarial agents. Conjugates of isatin and 4-aminoquinoline (B48711) have shown exceptional activity against chloroquine-resistant strains of Plasmodium falciparum. Two compounds from one series, featuring a flexible alkyl chain linker and a thiosemicarbazone moiety, showed potent activity against the K1 and W2 resistant strains with IC₅₀ values of 51 nM and 54 nM, respectively. In another study, β-amino alcohol tethered 4-aminoquinoline-isatin conjugates also demonstrated high efficacy, with the most active compounds showing IC₅₀ values of 11.8 nM and 13.5 nM against the W2 strain.

Antiallergic The isatin scaffold is being explored for its potential in treating allergic diseases like asthma. In silico analysis of novel isatin derivatives predicted high anti-asthmatic potential, possibly through interaction with histamine (B1213489) H1 receptors and leukotriene receptors. Molecular docking studies further suggested that these derivatives could exhibit strong anti-inflammatory and bronchodilatory effects by targeting phosphodiesterase-4 (PDE-4), a key enzyme in asthma pathology. Furthermore, the isatin-based drug Toceranib was approved for the treatment of canine mast cell tumors, highlighting the scaffold's potential to modulate mast cells, which are central to allergic responses. google.com

Computational Chemistry and Molecular Modeling of 1 1 Naphthylmethyl 1h Indole 2,3 Dione Systems

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of 1H-indole-2,3-dione (isatin), QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new, more potent analogs.

These models are developed by correlating various molecular descriptors (e.g., topological, electronic, and steric properties) with experimentally determined biological activities. ubbcluj.ro For instance, a study on isatin (B1672199) and indole-based compounds as inhibitors of the SARS-CoV 3CLpro enzyme utilized CORAL software to build robust QSAR models. nih.gov The models were validated using both internal and external validation techniques to ensure their predictive power. nih.gov

Key statistical parameters used to evaluate the reliability of QSAR models include the coefficient of determination (R²), cross-validation coefficient (Q²), and various other metrics that assess the model's robustness and predictive accuracy. nih.gov The insights gained from QSAR studies help in identifying the key structural features that are crucial for the biological activity of 1-(1-naphthylmethyl)-1H-indole-2,3-dione and its derivatives, thereby facilitating the design of new compounds with enhanced efficacy. ubbcluj.ro

Table 1: Key Parameters in QSAR Analysis

| Parameter | Description |

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule, including topological, electronic, and steric properties. |

| Biological Activity | Experimentally measured efficacy of a compound, often expressed as IC50 or EC50 values. |

| Statistical Methods | Techniques such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) used to build the QSAR model. biointerfaceresearch.com |

| Model Validation | Internal and external validation methods to assess the predictive capability of the model. nih.gov |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is crucial for understanding the binding mode and interactions of this compound with its biological targets. For isatin derivatives, docking studies have been employed to investigate their interactions with various enzymes and receptors. nih.govnih.gov

The process involves placing the ligand in the active site of the protein and calculating the binding affinity, often expressed as a docking score. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies of isatin derivatives with the epidermal growth factor receptor (EGFR) tyrosine kinase have helped to elucidate the specific interactions that contribute to their inhibitory activity. nih.gov

The validation of docking procedures is often performed by redocking a known ligand into the active site of the protein and comparing the predicted pose with the experimentally determined crystal structure. nih.gov The insights from molecular docking are invaluable for structure-based drug design, enabling the optimization of lead compounds to improve their binding affinity and selectivity.

Table 2: Key Aspects of Molecular Docking Simulations

| Aspect | Description |

| Target Protein | The specific biological macromolecule (e.g., enzyme, receptor) that the ligand binds to. |

| Ligand | The small molecule, such as this compound, whose binding is being studied. |

| Docking Algorithm | The computational method used to explore the conformational space of the ligand and predict its binding pose. |

| Scoring Function | A mathematical function used to estimate the binding affinity between the ligand and the target protein. |

| Binding Interactions | The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.gov |

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This technique is used to study the conformational changes and binding stability of this compound within the active site of its target protein. nih.gov

By simulating the movements of atoms and molecules, MD can reveal the flexibility of the protein and the ligand, as well as the stability of their interactions. mdpi.com For isatin derivatives, MD simulations have been used to confirm the stability of the docked poses and to analyze the binding free energy of the complex. nih.gov These simulations can provide insights into the conformational landscape of the ligand and how it adapts to the binding pocket of the protein. nih.gov

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the system. mdpi.com This information is critical for understanding the dynamic nature of ligand-target interactions and for designing inhibitors with improved binding kinetics.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Screening

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in the early stages of drug discovery to assess the pharmacokinetic properties of a compound. nih.govacs.org For this compound and its analogs, these computational tools are used to predict their drug-likeness and potential liabilities. researchgate.net

Various online servers and software are available to calculate key ADME parameters, such as intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.govacs.org These predictions are based on the physicochemical properties of the molecule, such as lipophilicity (logP) and polar surface area. mdpi.com

The results of in silico ADME screening help to identify compounds with favorable pharmacokinetic profiles and to flag those that may have issues with absorption, distribution, metabolism, or excretion. researchgate.net This early assessment allows for the prioritization of compounds for further experimental testing and can significantly reduce the attrition rate in later stages of drug development. nih.govacs.org

Table 3: Predicted ADME Properties for a Representative Isatin Derivative

| Property | Predicted Value | Implication |

| Human Intestinal Absorption | High | Good oral bioavailability. |

| Blood-Brain Barrier Penetration | Low | Reduced potential for central nervous system side effects. |

| CYP2D6 Inhibition | No | Lower risk of drug-drug interactions. |

| Hepatotoxicity | Low | Reduced risk of liver damage. |

Note: The values in this table are illustrative and based on general findings for isatin derivatives. Specific values for this compound would require a dedicated in silico analysis.

e-Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.govacs.org An e-pharmacophore model is generated based on the interactions observed in a ligand-protein complex, typically from molecular docking or crystal structures.

For isatin derivatives, e-pharmacophore models can be developed to capture the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to a specific target. nih.govacs.org These models can then be used as a 3D query to screen large compound libraries to identify novel scaffolds that possess the desired features.

The insights from pharmacophore modeling can also guide the structural modification of existing ligands to enhance their activity. By understanding the essential features for binding, chemists can design new analogs of this compound with improved potency and selectivity. nih.gov

Topological and Chemoinformatic Approaches

Topological and chemoinformatic approaches utilize mathematical and computational methods to analyze the structural and physicochemical properties of molecules. These methods are valuable for understanding the structure-activity relationships of this compound and its derivatives.

Topological descriptors, which are numerical representations of molecular structure, can be used in QSAR studies to predict biological activity. ubbcluj.ro Chemoinformatic tools are employed to manage and analyze large datasets of chemical information, facilitating tasks such as virtual screening, similarity searching, and clustering of compounds based on their structural features.

These approaches provide a systematic way to explore the chemical space around the isatin scaffold and to identify novel compounds with desired properties. japsonline.com By leveraging the power of chemoinformatics, researchers can accelerate the discovery and optimization of new drug candidates based on the this compound framework.

Future Perspectives and Research Directions for 1 1 Naphthylmethyl 1h Indole 2,3 Dione Research

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The future of research on 1-(1-naphthylmethyl)-1H-indole-2,3-dione will heavily rely on the development of innovative and efficient synthetic methodologies. While the N-alkylation of isatin (B1672199) is a common synthetic route, exploring novel pathways could lead to improved yields, reduced reaction times, and the generation of a wider range of derivatives. icm.edu.pl

Future synthetic endeavors should focus on:

Microwave-assisted and Ultrasound-promoted Synthesis: These techniques have the potential to accelerate the reaction between isatin and 1-(bromomethyl)naphthalene, potentially leading to higher yields and cleaner products.

Flow Chemistry: Continuous flow synthesis could offer a scalable and highly controlled method for the production of this compound, which would be crucial for further biological evaluation.

Derivatization of the Isatin Core: Systematic derivatization of the aromatic ring of the isatin moiety (positions 4, 5, 6, and 7) with various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) could significantly impact the compound's biological activity. nih.gov

Modification of the Naphthyl Group: Exploration of substitutions on the naphthalene (B1677914) ring will allow for a comprehensive understanding of the structure-activity relationship (SAR).

Reactions at the C3-Carbonyl Group: The reactivity of the C3-carbonyl group can be exploited to synthesize a variety of Schiff bases and spiro-heterocycles, a strategy that has proven successful for other isatin derivatives in generating compounds with diverse pharmacological properties. icm.edu.pl

A summary of potential derivatization strategies is presented in Table 1.

Table 1: Potential Derivatization Strategies for this compound

| Position of Modification | Type of Modification | Potential Functional Groups |

| Isatin Ring (Positions 4, 5, 6, 7) | Electrophilic Aromatic Substitution | Halogens (-F, -Cl, -Br), Nitro (-NO2), Alkyl (-CH3), Methoxy (-OCH3) |

| Naphthyl Ring | Electrophilic Aromatic Substitution | Halogens, Nitro, Alkyl, Methoxy |

| C3-Carbonyl Group | Condensation Reactions | Formation of Schiff bases with various amines, spiro-heterocycles |

Advanced Mechanistic Elucidation and Target Validation

While the broader class of isatin derivatives has been shown to interact with a multitude of biological targets, the specific mechanism of action for this compound remains largely unknown. nih.gov Future research must prioritize the elucidation of its molecular targets to understand its biological effects and guide the development of more potent and selective analogs.

Key research directions include:

Affinity-based Proteomics: Techniques such as affinity chromatography and chemical proteomics can be employed to identify the protein binding partners of this compound within a cellular context.

Enzymatic Assays: Screening against a panel of relevant enzymes, such as kinases, proteases, and oxidoreductases, will be crucial. Isatin and its derivatives are known to inhibit enzymes like monoamine oxidase. researchgate.net

Cellular Imaging: The use of fluorescently tagged analogs of this compound can help visualize its subcellular localization and potential sites of action.

Genetic and Genomic Approaches: Techniques like CRISPR-Cas9 screening and RNA sequencing can help identify genes and pathways that are essential for the compound's activity.

Rational Design of Enhanced Potency and Selectivity via Computational Approaches

Computational chemistry offers powerful tools for the rational design of new derivatives with improved potency and selectivity. nih.gov By combining computational modeling with synthetic chemistry, the drug discovery process for this compound analogs can be significantly accelerated.

Future computational studies should involve:

Molecular Docking: Docking studies can predict the binding modes of this compound and its derivatives to the active sites of identified biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of analogs with their biological activity, providing valuable insights for the design of new compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interactions between the ligand and its target protein, helping to understand the stability of the complex and the role of specific residues in binding. nih.gov

Pharmacophore Modeling: This approach can identify the key structural features required for biological activity, which can then be used to search for novel scaffolds or to guide the design of new derivatives. nih.gov

Development of Advanced In Vitro and Ex Vivo Models for Biological Evaluation

To thoroughly assess the biological potential of this compound and its derivatives, it is essential to move beyond simple cell-based assays and utilize more complex and physiologically relevant models.

Future research should focus on the development and use of:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the in vivo environment and can provide more predictive data on the efficacy and toxicity of the compounds.

Co-culture Systems: Utilizing co-cultures of different cell types can help to understand the compound's effects in a more complex biological context, such as the tumor microenvironment.

Ex Vivo Tissue Models: The use of patient-derived tissues or organ slices can provide valuable information on the compound's activity in a more clinically relevant setting.

High-Content Screening (HCS): HCS platforms can be used to simultaneously assess multiple cellular parameters, providing a more comprehensive understanding of the compound's mechanism of action and potential off-target effects.

Integration with Emerging Research Fields in Chemical Biology

The unique structure of this compound makes it an attractive candidate for integration with emerging areas of chemical biology.

Future opportunities include:

Chemical Probe Development: The development of biotinylated or clickable analogs of this compound would facilitate the identification of its cellular targets using chemical biology techniques.

Targeted Protein Degradation: The isatin scaffold could potentially be incorporated into proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific target proteins.

Fluorescent Probe Design: The inherent fluorescence of the naphthalene moiety could be exploited to develop fluorescent probes for sensing specific biological molecules or processes.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(1-naphthylmethyl)-1H-indole-2,3-dione, and how can they be addressed methodologically?

- Synthetic Routes : The compound can be synthesized via alkylation of indole-2,3-dione with 1-(bromomethyl)naphthalene under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Challenges include regioselectivity and purification due to byproducts. Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended for isolation .

- Optimization : Microwave-assisted synthesis reduces reaction time and improves yield (70–85% vs. 50–60% conventional) by enhancing nucleophilic substitution efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., naphthylmethyl protons at δ 4.8–5.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 316.1104 for C₂₀H₁₄NO₂) .

- Crystallography : X-ray diffraction using SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves molecular geometry and intermolecular interactions (e.g., π-π stacking between naphthyl groups). Refinement with anisotropic displacement parameters ensures accuracy .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?

- Assay Design :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination (4–20 µM range). Include positive controls like doxorubicin .

- Apoptosis : Flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays (e.g., luminescent substrates) to quantify programmed cell death .

- Mechanistic Studies : Western blotting for Bax/Bcl-2 ratio changes and mitochondrial membrane potential (ΔΨm) via JC-1 dye .

Q. What structural modifications enhance the biological efficacy of this compound, and how can SAR be systematically analyzed?

- Key Modifications :

- Halogenation : Introducing electron-withdrawing groups (e.g., 5-F, 5-Cl) increases cytotoxicity by improving target binding (e.g., DNA topoisomerase inhibition) .

- Thiosemicarbazone Derivatives : N4-phenyl substitution enhances anticancer activity (IC₅₀ = 2–5 µM) compared to alkyl analogs due to π-π interactions with biological targets .

- SAR Tools : Molecular docking (AutoDock Vina) and 3D-QSAR (CoMFA/CoMSIA) correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. How do crystallographic data resolve contradictions in reported biological activities of similar indole-2,3-dione derivatives?

- Case Study : Discrepancies in IC₅₀ values (e.g., 4 µM vs. 20 µM) may arise from polymorphic forms or solvent inclusion in crystal lattices. Single-crystal X-ray diffraction identifies hydrogen-bonding networks (e.g., N-H···O=C interactions) that influence solubility and bioavailability .

Q. What experimental strategies mitigate challenges in scaling up synthesis while maintaining purity?

- Process Chemistry :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction homogeneity and yield (≥90%) .

- Purification : Recrystallization from ethanol/water (7:3) removes unreacted naphthylmethyl bromide. Purity ≥99% is confirmed via HPLC (C18 column, 70:30 MeOH/H₂O) .

Methodological Resources

- Crystallography : SHELXL for refinement (TLS models for thermal motion analysis) .

- Biological Assays : PubChem (CID: 4290-78-2) and DSSTox (DTXSID90393478) for toxicity profiling .

- Synthetic Protocols : Refer to Bioorg. Med. Chem. (2007) and Acta Crystallogr. Sect. E (2015) for standardized procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.